molecular formula C9H11N3OS B12219891 (2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinecarbothioamide CAS No. 7441-53-4

(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinecarbothioamide

Cat. No.: B12219891
CAS No.: 7441-53-4
M. Wt: 209.27 g/mol
InChI Key: LXYOGTSBYWAKMS-IZZDOVSWSA-N
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Description

Hydrazinecarbothioamide, 2-[1-(2-hydroxyphenyl)ethylidene]-, (2E)- is a chemical compound known for its diverse applications in scientific research and industry This compound is characterized by its unique structure, which includes a hydrazinecarbothioamide group and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarbothioamide, 2-[1-(2-hydroxyphenyl)ethylidene]-, (2E)- typically involves the reaction of hydrazinecarbothioamide with an aldehyde or ketone. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may vary depending on the specific aldehyde or ketone used, but common conditions include room temperature and atmospheric pressure.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques to ensure high yield and purity. These methods often include the use of specialized equipment and controlled environments to optimize the reaction conditions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbothioamide, 2-[1-(2-hydroxyphenyl)ethylidene]-, (2E)- can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized forms of the compound, while reduction reactions may yield various reduced forms. Substitution reactions can result in a wide range of substituted derivatives.

Scientific Research Applications

Hydrazinecarbothioamide, 2-[1-(2-hydroxyphenyl)ethylidene]-, (2E)- has several applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on different biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Hydrazinecarbothioamide, 2-[1-(2-hydroxyphenyl)ethylidene]-, (2E)- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Hydrazinecarbothioamide, 2-[1-(2-hydroxyphenyl)ethylidene]-, (2E)- can be compared with other similar compounds, such as:

    Hydrazinecarbothioamide, 2-[1-(5-chloro-2-hydroxyphenyl)ethylidene]-N-phenyl-, (2E)-: This compound has a similar structure but includes a chloro group, which can affect its chemical properties and reactivity.

    Thiosemicarbazide: Another related compound with similar functional groups but different overall structure and properties.

Properties

CAS No.

7441-53-4

Molecular Formula

C9H11N3OS

Molecular Weight

209.27 g/mol

IUPAC Name

[(E)-1-(2-hydroxyphenyl)ethylideneamino]thiourea

InChI

InChI=1S/C9H11N3OS/c1-6(11-12-9(10)14)7-4-2-3-5-8(7)13/h2-5,13H,1H3,(H3,10,12,14)/b11-6+

InChI Key

LXYOGTSBYWAKMS-IZZDOVSWSA-N

Isomeric SMILES

C/C(=N\NC(=S)N)/C1=CC=CC=C1O

Canonical SMILES

CC(=NNC(=S)N)C1=CC=CC=C1O

Origin of Product

United States

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